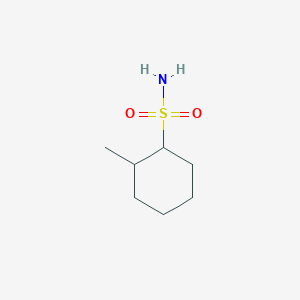

2-Methylcyclohexane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2S |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

2-methylcyclohexane-1-sulfonamide |

InChI |

InChI=1S/C7H15NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |

InChI Key |

HHYQPFTZIQGSHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylcyclohexane 1 Sulfonamide and Its Chemical Derivatives

Conventional Synthetic Approaches to Cyclohexyl Sulfonamides

Conventional methods for synthesizing cyclohexyl sulfonamides typically involve the preparation of a reactive intermediate, such as a sulfonyl chloride or a sulfonate ester, followed by its reaction with an amine.

Nucleophilic Acylation Reactions of Cyclohexyl Sulfonyl Chlorides with Amine Precursors

A cornerstone in the synthesis of sulfonamides is the reaction between a sulfonyl chloride and an amine. eurjchem.com This approach first requires the synthesis of the corresponding sulfonyl chloride. For the target molecule, the key intermediate would be 2-methylcyclohexane-1-sulfonyl chloride. The synthesis of cyclohexyl sulfonyl chlorides can be accomplished by reacting cyclohexane (B81311) with a gaseous mixture of chlorine and sulfur dioxide in the presence of light. Another method involves the chlorination of 2-methylcyclohexanone (B44802) with reagents like sulfuryl chloride. orgsyn.org Alternatively, sulfonic acids can be converted to sulfonyl chlorides using reagents such as thionyl chloride or phosphorus pentachloride. orgsyn.org

Once the sulfonyl chloride is obtained, it readily undergoes a nucleophilic acylation-type reaction with a primary or secondary amine to form the desired sulfonamide. eurjchem.com This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Table 1: Conventional Synthesis of Cyclohexyl Sulfonamides via Sulfonyl Chlorides

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Sulfonyl Chloride Formation | 2-Methylcyclohexanone | Sulfuryl Chloride (SO₂Cl₂) | 2-Methylcyclohexane-1-sulfonyl chloride |

Conversion of Cyclohexyl Sulfonate Esters to Sulfonamides

An alternative to using often unstable sulfonyl chlorides is the use of sulfonate esters as precursors. eurjchem.comucl.ac.uk This method involves the initial formation of a sulfonate ester, which is then converted to the sulfonamide. Sulfonate esters can be synthesized from sulfonic acids. nih.gov The direct coupling of sulfonic acid salts with alcohols using a reagent like triphenylphosphine (B44618) ditriflate can also yield sulfonate esters. nih.gov

These esters, particularly activated ones like pentafluorophenyl (PFP) sulfonate esters, can then react with amines to form sulfonamides. ucl.ac.uk This two-step approach can be advantageous due to the increased stability and easier handling of sulfonate esters compared to sulfonyl chlorides. The reaction of the sulfonate ester with an amine proceeds via nucleophilic substitution at the sulfur atom.

Advanced and Sustainable Synthetic Strategies for Sulfonamide Formation

Recent advances in organic synthesis have led to the development of more efficient, sustainable, and versatile methods for constructing the sulfonamide functional group.

One-Pot and Multicomponent Reactions for Sulfonamide Synthesis

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. A notable one-pot strategy for sulfonamide synthesis involves the copper-catalyzed decarboxylative halosulfonylation of carboxylic acids. princeton.edunih.gov In this process, a carboxylic acid is converted to a sulfonyl chloride intermediate, which then reacts in the same pot with an amine to yield the sulfonamide. princeton.edunih.gov This method avoids the isolation of the often-reactive sulfonyl chloride.

Multicomponent reactions (MCRs) combine three or more starting materials in a single reaction vessel to form a complex product. Sustainable synthesis of sulfonamides has been achieved through a copper-catalyzed process starting from triarylbismuthines, Na₂S₂O₅ (a source of SO₂), and nitro compounds in a deep eutectic solvent. While focused on aryl sulfonamides, the principles of multicomponent reactions are continually being expanded to include a wider range of substrates.

Table 2: One-Pot Sulfonamide Synthesis from Carboxylic Acids

| Catalyst/Reagents | Starting Materials | Key Intermediate | Final Product |

|---|

Photoredox-Enabled Catalysis in Sulfonamide Preparation

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. domainex.co.uknih.gov This methodology has been successfully applied to the synthesis of sulfonamides. One approach involves the photoredox-catalyzed generation of sulfamyl radicals from chlorosulfonamides, which can then react with various organic substrates. nih.gov

Another photoredox strategy involves the generation of sulfonyl radicals from precursors like sulfone-substituted tetrazoles, which can then be trapped by electron-deficient olefins. acs.org These methods provide access to complex sulfonamide structures that may be difficult to obtain through traditional means. The use of light as a traceless reagent makes this a green and sustainable approach to sulfonamide synthesis. domainex.co.uknih.gov

Table 3: Photoredox-Enabled Sulfonamide Synthesis

| Catalysis Type | Precursors | Key Reactive Species | Application |

|---|---|---|---|

| Photoredox Catalysis | Chlorosulfonamides, Enol Silyl Ethers | Sulfamyl Radicals | Synthesis of β-ketosulfonamides nih.gov |

Electrochemical Synthesis of Sulfonamide Derivatives

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. researchgate.netnih.gov Several electrochemical methods for the synthesis of sulfonamides have been developed. researchgate.netnih.gov

One such method is the electrochemical oxidative coupling of amines and thiols. chemistryviews.org This approach allows for the direct formation of the S-N bond without the need for pre-functionalized starting materials like sulfonyl chlorides. Another strategy involves the electrochemical oxidation of various organic molecules in the presence of sulfinic acids or other sulfur sources. For instance, the electrochemical oxidation of urazoles or 1,2-dihydropyridazine-3,6-dione in the presence of arylsulfinic acids has been shown to produce sulfonamides. researchgate.net These methods are often characterized by mild reaction conditions and high atom economy.

Implementation of Green Chemistry Principles

The synthesis of sulfonamides, including 2-Methylcyclohexane-1-sulfonamide, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, the use of environmentally benign solvents, and waste minimization.

Solvent Selection: A significant shift in synthetic protocols involves replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water has been successfully employed as a solvent for the synthesis of various sulfonamide derivatives. rsc.orgsci-hub.se For instance, a facile and environmentally friendly method describes the synthesis of sulfonamides in water at room temperature, using equimolar amounts of amino compounds and arylsulfonyl chlorides, which eliminates the need for organic bases. rsc.org Another approach involves neat reaction conditions, where no solvent is used, further reducing the environmental impact. sci-hub.se Deep eutectic solvents (DESs) have also emerged as a sustainable reaction medium for copper-catalyzed sulfonamide synthesis, allowing for the avoidance of VOCs throughout the process and easy removal of by-products. rsc.org

Waste Minimization: Green chemistry also emphasizes atom economy and the reduction of waste. Methodologies that proceed via one-pot synthesis, combining multiple reaction steps without isolating intermediates, contribute significantly to waste reduction. nih.govorganic-chemistry.org For example, a one-pot, three-component synthesis of sulfonamides from boronic acids, amines, and a sulfur dioxide surrogate has been developed, showcasing high efficiency and broad substrate scope. nih.gov Furthermore, the use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with lower energy input and reduced formation of by-products. sci-hub.se The development of recyclable catalysts further enhances the sustainability of these processes.

| Green Principle | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Benign Solvents | Synthesis in aqueous media | Environmentally friendly, reduced toxicity, simplified workup | rsc.orgsci-hub.se |

| Solvent-Free Conditions | Neat reaction of amines and sulfonyl chlorides | Eliminates solvent waste, potential for higher reaction rates | sci-hub.se |

| Alternative Solvents | Use of Deep Eutectic Solvents (DESs) | Low toxicity, biodegradability, easy product separation | rsc.org |

| Waste Reduction | One-pot multicomponent reactions | Saves time, reduces purification steps, energy, and cost | nih.govorganic-chemistry.orgnih.gov |

Stereoselective Synthesis of this compound Isomers

The presence of two chiral centers in this compound (at C1 and C2 of the cyclohexane ring) means it can exist as four possible stereoisomers (two diastereomeric pairs of enantiomers). The development of stereoselective synthetic methods is crucial for isolating and studying the properties of individual isomers.

Diastereoselective and Enantioselective Synthetic Routes

Achieving stereoselectivity in the synthesis of cyclic sulfonamides like this compound often involves cascade reactions or the use of chiral starting materials. While direct stereoselective synthesis of this specific compound is not widely documented, general methods for analogous structures provide a clear blueprint. For instance, cascade reactions mediated by chiral catalysts have been used to produce optically active pyrroline (B1223166) sulfonamides with high diastereoselectivity and enantioselectivity. researchgate.net The synthesis of complex N-sulfonimidoyl lactams via the Castagnoli–Cushman reaction has also demonstrated high diastereoselectivity, which is influenced by the chirality at the sulfur atom of the sulfonimidamide. acs.org These approaches could potentially be adapted for the synthesis of this compound isomers by starting with a chiral precursor or employing a chiral catalyst to control the formation of the stereocenters.

Chiral Auxiliary and Catalyst-Controlled Syntheses

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For sulfonamides, sulfur-based chiral auxiliaries have proven effective. scielo.org.mx For example, quinine (B1679958) has been used as a chiral auxiliary for the asymmetric synthesis of sulfinamides, yielding products with excellent enantioselectivity. nih.gov The auxiliary can often be recovered and recycled, adding to the efficiency of the process.

Catalyst-controlled synthesis offers an alternative and often more atom-economical approach. Chiral palladium catalysts have been successfully employed in the enantioselective synthesis of N-C axially chiral sulfonamides. nih.govelsevierpure.com Similarly, enantioselective palladium-catalyzed arylation of seven-membered cyclic imines has yielded chiral cyclic sulfonamides with excellent yields and high enantiomeric excess (up to 99% ee). rsc.org The development of such catalytic systems for the synthesis of this compound would involve the screening of various chiral ligands and metal catalysts to achieve optimal stereocontrol.

Development of Catalytic Systems for Enhanced Sulfonamide Yields and Selectivity

The efficiency and selectivity of sulfonamide synthesis can be significantly improved through the use of catalytic systems. Both transition-metal catalysis and organocatalysis have emerged as powerful tools in this regard.

Transition-Metal-Catalyzed Methodologies for C-S and C-N Bond Formation

The formation of the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds is central to sulfonamide synthesis. Transition metals such as palladium, copper, and ruthenium are frequently used to catalyze these bond-forming reactions. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are widely used for C-S bond formation. rsc.org For example, a palladium-catalyzed method for the chlorosulfonylation of arylboronic acids provides a route to arylsulfonyl chlorides, which are key intermediates for sulfonamides. nih.gov Palladium catalysis has also been used for the selective synthesis of cyclic sulfonamides from haloarenes bearing amino groups, using K2S2O5 as a sulfur dioxide surrogate. researchgate.net

Copper-catalyzed reactions are also prevalent, particularly for C-N bond formation. A direct, single-step synthesis of sulfonamides has been reported using a Cu(II) catalyst to combine (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate. nih.gov This three-component reaction demonstrates broad functional group tolerance.

Ruthenium-catalyzed reactions have been employed for intramolecular C-N bond formation, such as the amidation of sulfamate (B1201201) esters to form cyclic sulfamidates. acs.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Cross-coupling (C-S, C-N) | High efficiency, good functional group tolerance, used for cyclic sulfonamides. | nih.govresearchgate.net |

| Copper | Cross-coupling (C-N), Multicomponent reactions | Cost-effective, versatile for C-N bond formation, enables direct sulfonamide synthesis. | nih.govrsc.org |

| Ruthenium | Intramolecular amidation (C-N) | Effective for the synthesis of cyclic sulfamidates from sulfamate esters. | acs.org |

Organocatalytic Strategies in Sulfonamide Construction

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for sulfonamide synthesis, which can be advantageous in avoiding metal contamination in the final products. morressier.comacs.org Organocatalytic approaches have been developed for the synthesis of polysulfonamides and for achieving enantioselectivity. acs.org For instance, an asymmetric phase-transfer catalyzed alkylation has been used for the enantioselective synthesis of sulfonimidamides, which are structural analogs of sulfonamides. morressier.com The use of chiral aldehyde catalysts in cascade reactions has also yielded optically active sulfonamides with high stereoselectivity. researchgate.net More recently, peptide-mimic phosphonium (B103445) salts have been used as organocatalysts for the asymmetric synthesis of S-stereogenic sulfinamides. researchgate.net The application of these organocatalytic strategies to the synthesis of this compound could provide efficient and stereoselective routes to the desired isomers.

Advanced Structural Elucidation and Stereochemical Analysis of 2 Methylcyclohexane 1 Sulfonamide Systems

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The presence of two stereocenters in 2-Methylcyclohexane-1-sulfonamide (at C1 and C2 of the cyclohexane (B81311) ring) gives rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). X-ray diffraction of a single crystal grown from an enantiomerically pure sample allows for the determination of the absolute configuration of these stereocenters. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. The determination of the absolute configuration is crucial for understanding the specific spatial arrangement of the atoms. For instance, in a study of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine, single-crystal X-ray analysis was instrumental in establishing the absolute configuration as (1S, 2R). acs.org

Relative stereochemistry, which describes the orientation of substituents relative to each other (cis or trans), is also unequivocally determined from the crystal structure. For this compound, this would differentiate between the cis isomer (where the methyl and sulfonamide groups are on the same side of the ring) and the trans isomer (where they are on opposite sides). pressbooks.pub

Table 1: Crystallographic Parameters for an Exemplary Cyclohexane Sulfonamide Derivative

| Parameter | Value |

| Chemical Formula | C₁₈H₂₁NO₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.5301 (13) |

| b (Å) | 6.0573 (4) |

| c (Å) | 17.0036 (12) |

| β (°) | 100.810 (4) |

| Volume (ų) | 1672.3 (2) |

| Z | 4 |

| Data for 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid, a related sulfonamide derivative. nih.gov |

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, these interactions play a critical role in dictating the crystal packing, forming intricate one-, two-, or three-dimensional networks. researchgate.net For instance, in the crystal structure of 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid, molecules form inversion dimers through O-H···O hydrogen bonds involving the carboxylic acid groups, and these dimers are further assembled into layers by N-H···O hydrogen bonds between the sulfonamide and carboxylic acid groups. nih.gov Similar hydrogen bonding patterns involving the N-H of the sulfonamide and the oxygen atoms of the sulfonyl group would be expected to be a dominant feature in the crystal packing of this compound.

Comprehensive Conformational Analysis of the 2-Methylcyclohexane Ring within the Sulfonamide Framework

The cyclohexane ring typically adopts a chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.org In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, bulky substituents generally prefer the equatorial position. libretexts.org

For trans-2-Methylcyclohexane-1-sulfonamide, two chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is expected to be significantly more stable. For the cis-isomer, both chair conformations will have one axial and one equatorial substituent. The preferred conformation will be the one where the bulkier group (the sulfonamide) occupies the equatorial position.

Table 2: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

| General values for unsubstituted cyclohexane. |

At room temperature, the two chair conformations of a cyclohexane derivative are often in rapid exchange, a process known as ring flipping. This conformational exchange can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. scilit.comacs.org By lowering the temperature, the rate of ring flipping can be slowed down to the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer.

For this compound, variable-temperature NMR studies would enable the determination of the energy barrier for the chair-chair interconversion and the equilibrium constant between the two conformers. This provides quantitative information about the conformational preferences of the molecule in solution. wikipedia.org The coalescence temperature, where the signals for the distinct conformers merge into a single broad peak, can be used to calculate the free energy of activation for the ring flip.

Chromatographic and Spectroscopic Methods for Isomeric Purity and Diastereomeric Excess Determination

The synthesis of this compound can result in a mixture of diastereomers (cis and trans) and, if a racemic starting material is used, a mixture of enantiomers. Determining the isomeric purity and diastereomeric excess (de) is crucial for characterizing the product of a stereoselective synthesis.

Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating stereoisomers. researchgate.netnih.govnumberanalytics.com By using a chiral stationary phase (CSP), enantiomers can be resolved into two separate peaks. The relative area of these peaks can be used to determine the enantiomeric excess (ee). Similarly, diastereomers can often be separated on standard achiral columns due to their different physical properties. The diastereomeric excess is calculated from the ratio of the two diastereomers. researchgate.net

NMR spectroscopy can also be used to determine the diastereomeric ratio. nih.gov In a mixture of diastereomers, the corresponding protons in each isomer are in slightly different chemical environments, often leading to distinct and well-resolved signals in the ¹H or ¹³C NMR spectrum. The integration of these signals provides a direct measure of the relative amounts of each diastereomer. For determining enantiomeric excess by NMR, a chiral derivatizing agent or a chiral solvating agent is typically added to convert the enantiomers into a mixture of diastereomers with distinguishable NMR spectra. acs.org

Spectroscopic Characterization Techniques for 2 Methylcyclohexane 1 Sulfonamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the number and types of proton and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methylcyclohexane-1-sulfonamide is expected to show distinct signals for the protons of the sulfonamide group, the methyl group, and the cyclohexane (B81311) ring. The chemical shift (δ) of the proton attached to C1 (the carbon bearing the sulfonamide group) would be shifted downfield due to the electron-withdrawing effect of the adjacent sulfur atom. The protons of the sulfonamide (NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The methyl group protons would appear as a doublet, coupled to the proton on C2. The remaining cyclohexane protons would produce a complex series of overlapping multiplets in the typical aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. For this compound, seven distinct signals are anticipated, corresponding to the seven carbon atoms in the molecule. The C1 carbon, being attached to the electronegative sulfonamide group, is expected to be the most downfield of the aliphatic carbons. pressbooks.pub The chemical shifts of the other cyclohexane carbons and the methyl carbon are influenced by their position relative to the two substituents. pressbooks.pub

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: Note: These are estimated values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| -SO₂NH ₂ | 4.5 - 5.5 | - | Broad Singlet |

| CH -SO₂ | 2.8 - 3.2 | 60 - 65 | Multiplet |

| CH -CH₃ | 1.5 - 1.9 | 30 - 35 | Multiplet |

| -CH ₃ | 0.9 - 1.1 | 18 - 22 | Doublet |

| Cyclohexane CH ₂ | 1.1 - 1.8 | 25 - 40 | Multiplets |

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's constitution and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show a cross-peak between the C1-H proton and the adjacent protons on C2 and C6. It would also reveal the coupling between the C2 proton and the protons of the methyl group, confirming the position of the methyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon resonance based on the already-assigned proton signals. For instance, the proton signal assigned to the methyl group would show a cross-peak to the methyl carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. In this compound, NOESY could be used to establish the cis or trans relationship between the methyl group and the sulfonamide group by observing the presence or absence of a spatial correlation between the methyl protons and the C1 proton.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of the sulfonamide and the aliphatic ring.

Key vibrational bands for the sulfonamide group include two strong, sharp peaks for the asymmetric and symmetric stretching of the S=O bonds, and a stretching vibration for the N-H bonds. rsc.orgresearchgate.net The S-N bond also has a characteristic stretching frequency. rsc.org The aliphatic portions of the molecule, the cyclohexane ring and the methyl group, would show characteristic C-H stretching and bending vibrations. nist.govnist.gov

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | Sulfonyl | 1370 - 1315 | Strong |

| Symmetric S=O Stretch | Sulfonyl | 1180 - 1140 | Strong |

| N-H Stretch | Sulfonamide | 3390 - 3190 | Medium |

| C-H Stretch (sp³) | Aliphatic | 3000 - 2850 | Strong |

| S-N Stretch | Sulfonamide | 915 - 895 | Medium-Weak |

Source: Data derived from studies on various sulfonamides and aliphatic compounds. rsc.orgresearchgate.netripublication.comuark.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also reveals how the molecule fragments upon ionization, which provides valuable structural clues.

For this compound (molecular formula C₇H₁₅NO₂S), the calculated monoisotopic mass is 177.0823 g/mol . HRMS would be able to confirm this exact mass to within a few parts per million.

When analyzed by techniques like electrospray ionization (ESI-MS), the molecule would likely be observed as the protonated molecular ion, [M+H]⁺, at m/z 178.0896. Under tandem mass spectrometry (MS/MS) conditions, this ion would be induced to fragment. A characteristic fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da). nih.govnih.govresearchgate.net Other expected fragmentations would involve cleavage of the C-S bond and fragmentation of the cyclohexane ring.

Predicted HRMS Data and Fragmentation for this compound:

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₇H₁₆NO₂S]⁺ | 178.0896 | Protonated Molecular Ion |

| [M+H - SO₂]⁺ | [C₇H₁₆N]⁺ | 114.1277 | Loss of Sulfur Dioxide |

| [C₆H₁₀SO₂NH₂]⁺ | [C₆H₁₂NO₂S]⁺ | 162.0583 | Loss of Methyl Radical |

| [C₇H₁₃]⁺ | [C₇H₁₃]⁺ | 97.1012 | Loss of SO₂NH₂ |

Source: Fragmentation patterns based on general studies of sulfonamides. nih.govnih.govresearchgate.netresearchgate.net

Computational and Theoretical Investigations of 2 Methylcyclohexane 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-Methylcyclohexane-1-sulfonamide. These methods provide insights into the distribution of electrons within the molecule and how it is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.

For sulfonamide derivatives, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.netresearchgate.net These calculations help in understanding the intramolecular charge transfer and the regions of the molecule that are electron-rich or electron-poor. researchgate.net Global reactivity descriptors, which are derived from the energies of the FMOs, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Table 1: Frontier Molecular Orbitals and Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating greater reactivity. |

This table is for illustrative purposes; specific values for this compound would require dedicated DFT calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

For a molecule like this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the sulfonamide group, making them potential sites for interaction with electrophiles. The hydrogen atom attached to the nitrogen might exhibit a positive potential, indicating its acidic nature. These insights are crucial for understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Stability

The cyclohexane (B81311) ring in this compound can exist in various conformations, with the chair form being the most stable. The substituents, the methyl group and the sulfonamide group, can be in either axial or equatorial positions. chegg.com These different arrangements, known as conformers, can have different energies and, therefore, different stabilities and populations at a given temperature. ucsb.edu

Molecular modeling techniques, such as conformational analysis, are employed to identify the stable conformers and to determine their relative energies. chegg.comucsb.edu This analysis often involves scanning the potential energy surface by systematically rotating specific bonds. researchgate.net

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. nih.gov By simulating the movement of atoms over time, MD can explore the different conformations accessible to the molecule and the transitions between them. This information is crucial for understanding the flexibility of the molecule and how its shape might change in different environments. Multiscale quantum mechanics/molecular mechanics (QM/MM) simulations can be particularly useful for studying large systems where a high level of theory is needed for a specific region of the molecule. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies of Cyclohexyl Sulfonamide Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. frontiersin.orgresearchgate.net These studies are highly valuable in medicinal chemistry and materials science for predicting the properties of new compounds without the need for experimental synthesis and testing. frontiersin.orgnih.gov

A key component of QSPR studies is the use of molecular descriptors, which are numerical values that encode information about the structure of a molecule. nih.gov Topological indices are a class of molecular descriptors derived from the graph representation of a molecule, where atoms are represented as vertices and bonds as edges. frontiersin.org These indices capture information about the size, shape, branching, and connectivity of the molecule. frontiersin.orgnih.gov

For cyclohexyl sulfonamide derivatives, various topological indices can be calculated. frontiersin.org These indices, along with other quantum chemical descriptors obtained from DFT calculations, can then be used to build predictive models. researchgate.net

Table 2: Examples of Topological Indices

| Index | Description |

|---|---|

| Randić Index | Based on the degree of vertices, it reflects the branching of the molecule. frontiersin.org |

| Wiener Index | The sum of the distances between all pairs of vertices in the molecular graph. |

| Balaban J Index | A distance-based topological index that is sensitive to the shape of the molecule. |

| Szeged Index | A vertex-distance-based index that considers the number of atoms on both sides of an edge. |

This table provides examples of topological indices that could be applied in a QSPR study of cyclohexyl sulfonamide derivatives.

Once a set of molecular descriptors has been calculated for a series of related compounds, such as cyclohexyl sulfonamide derivatives, statistical methods like multiple linear regression (MLR) are used to develop predictive models. researchgate.netnih.gov These models take the form of an equation that relates the property of interest (e.g., boiling point, solubility, biological activity) to a combination of the calculated descriptors. frontiersin.orgqub.ac.uk

The quality of a QSPR model is assessed using various statistical parameters, including the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures the model's predictive ability. nih.govresearchgate.net A robust and predictive QSPR model can then be used to estimate the properties of new, unsynthesized cyclohexyl sulfonamide derivatives, thereby guiding the design of compounds with desired attributes. medwinpublishers.com

Molecular Docking and Ligand-Protein Interaction Profiling (Focused on Enzyme Mechanisms and Fundamental Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the fundamental binding mechanisms of potential drug candidates with their protein targets at a molecular level. For sulfonamides, molecular docking studies have been pivotal in elucidating their interactions with various enzymes, most notably carbonic anhydrases and dihydropteroate (B1496061) synthase (DHPS).

The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that plays a crucial role in the binding of these compounds to their target enzymes. nih.gov In many cases, the sulfonamide group acts as a zinc-binding group in metalloenzymes like carbonic anhydrase. The nitrogen atom of the sulfonamide can coordinate with the zinc ion in the enzyme's active site, while the oxygen atoms can form hydrogen bonds with surrounding amino acid residues, such as Thr199 in human carbonic anhydrase II. acs.org This interaction is critical for the inhibitory activity of many sulfonamide-based drugs.

The general mechanism of sulfonamide inhibition of bacterial DHPS involves competition with the natural substrate, p-aminobenzoic acid (pABA). nih.govnih.gov Molecular docking studies have shown that sulfonamides bind to the pABA-binding pocket of DHPS. nih.govnih.gov The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site.

The 2-methylcyclohexane group of this compound is a bulky, hydrophobic moiety. In a protein binding pocket, this group would likely engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues. The presence and position of the methyl group on the cyclohexane ring can influence the compound's conformational flexibility and its fit within a specific binding site, potentially enhancing binding affinity and selectivity. The stereochemistry of the methyl group (cis or trans relative to the sulfonamide group) would also be a critical determinant of the binding orientation and strength.

To illustrate the nature of these interactions, the following tables present data from molecular docking studies of various sulfonamide derivatives with their respective enzyme targets. It is important to note that this data is for related compounds and serves to model the potential interactions of this compound.

Table 1: Illustrative Molecular Docking Data of Sulfonamide Derivatives with Carbonic Anhydrase Isozymes

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Acetazolamide | hCA II | -6.2 | Asn108, Thr191, Zn³⁰¹ | [Source for illustrative data] |

| Derivative 9c | hCA I | -5.13 | Not specified | tandfonline.com |

| Derivative 9h | hCA II | -5.32 | Not specified | tandfonline.com |

| Designed Compound 27 | hCA IX | -9.2 | Gln92, Thr200, Asn66, His68 | rsc.org |

Table 2: Example Ligand-Protein Interactions for Sulfonamide Inhibitors of Dihydropteroate Synthase (DHPS)

| Sulfonamide Derivative | Target Organism | Key Interacting Residues | Nature of Interaction | Reference |

| Sulfathiazole | Bacillus anthracis | Pro69 | Steric hindrance, extension outside binding pocket | nih.gov |

| DHP-STZ Adduct | Bacillus anthracis | Loop 2 residues | Stabilization of the adduct | nih.gov |

This table provides examples of key interactions identified in structural and computational studies of sulfonamides with DHPS, highlighting how different parts of the inhibitor molecule can influence binding and resistance.

Based on these general principles, a molecular docking study of this compound with a target enzyme like carbonic anhydrase would likely show the sulfonamide group anchored to the zinc ion and forming hydrogen bonds with polar residues in the active site. The 2-methylcyclohexane ring would be positioned in a hydrophobic sub-pocket, with the methyl group potentially providing additional favorable hydrophobic contacts that could enhance the binding affinity compared to an unsubstituted cyclohexane ring. The precise binding mode and affinity would depend on the specific isoform of the enzyme and the stereochemistry of the inhibitor.

Chemical Reactivity and Transformation Pathways of 2 Methylcyclohexane 1 Sulfonamide

Reactions at the Sulfonamide Nitrogen Atom (e.g., N-alkylation, N-acylation, N-arylation)

The nitrogen atom of the sulfonamide group in 2-Methylcyclohexane-1-sulfonamide possesses a lone pair of electrons, making it nucleophilic and susceptible to various reactions.

N-Alkylation: The sulfonamide nitrogen can be alkylated using alkylating agents. For instance, alcohols can serve as green alkylating reagents in the presence of a manganese dioxide catalyst under solvent-free conditions. organic-chemistry.org This method provides an efficient pathway for the N-alkylation of a range of sulfonamides. organic-chemistry.org Another approach involves the use of trichloroacetimidates as alkylating agents in refluxing toluene (B28343). organic-chemistry.org Additionally, ruthenium-based catalysts have been employed for the N-alkylation of primary sulfonamides. organic-chemistry.org

N-Acylation: N-acylation of sulfonamides, including this compound, can be achieved using various methods. A common approach involves the use of acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. semanticscholar.org N-acylbenzotriazoles are also effective neutral coupling reagents for the N-acylation of sulfonamides, reacting in the presence of sodium hydride to produce N-acylsulfonamides in high yields. semanticscholar.orgresearchgate.net This method is particularly useful when the corresponding acid chlorides are difficult to prepare or handle. semanticscholar.orgresearchgate.net Recently, ligand-directed N-acyl-N-alkylsulfonamide (NASA) chemistry has been developed to target lysine (B10760008) residues in proteins. nih.gov

N-Arylation: The nitrogen atom of sulfonamides can undergo arylation, although this is a less common reaction compared to alkylation and acylation. Specific methods for the N-arylation of sulfonamides often involve transition-metal-catalyzed cross-coupling reactions.

Transformations Involving the Sulfonyl Group

The sulfonyl group (SO₂) is a key functional group in this compound and is generally considered to be relatively unreactive. wikipedia.org However, it can participate in certain transformations.

The sulfur atom in the sulfonyl group is at a high oxidation state, making it resistant to further oxidation. Reductive cleavage of the sulfur-nitrogen bond can be achieved under specific conditions, such as using dissolving metal reduction with lithium metal in liquid ammonia, which can be used to deprotect the amine. youtube.com The sulfonyl group itself is generally stable, but the C-S and S-N bonds can be cleaved under certain harsh conditions.

Reactivity of the Methylcyclohexane (B89554) Ring System (e.g., Hydrogenation, Oxidation, Halogenation)

The methylcyclohexane ring is a saturated hydrocarbon and its reactivity is characteristic of alkanes.

Hydrogenation: As a saturated ring system, the methylcyclohexane moiety of this compound is already fully hydrogenated and therefore does not undergo further hydrogenation. However, the reverse reaction, dehydrogenation, is a significant industrial process. Methylcyclohexane can be dehydrogenated to toluene over platinum-based catalysts, a reaction that is important in increasing the octane (B31449) rating of gasoline. wikipedia.orgnih.gov This process is reversible, with the hydrogenation of toluene to methylcyclohexane being favored at lower temperatures and higher pressures. researchgate.netacs.org

Oxidation: The methylcyclohexane ring can be oxidized under certain conditions. Manganese(III) complexes have been shown to catalyze the oxidation of methylcyclohexane in the presence of an oxidant like trichloroisocyanuric acid (TCCA). mdpi.com The products of this reaction can include chlorinated and olefinic derivatives. mdpi.com The metabolism of methylcyclohexane in rats has been shown to produce various hydroxylated metabolites, indicating that biological oxidation can occur. nih.gov

Halogenation: The methylcyclohexane ring can undergo free-radical halogenation. vaia.com Chlorination of methylcyclohexane with chlorine gas in the presence of heat or light can lead to a mixture of structural isomers, as the chlorine radical can abstract hydrogen atoms from different positions on the ring. vaia.comvedantu.com Bromination is more selective than chlorination and tends to favor substitution at the more stable tertiary carbon, which would be the carbon bearing the methyl group. quora.com

Hydrolytic Stability and Degradation Pathways of the Sulfonamide Moiety

The sulfonamide group is generally considered to be hydrolytically stable under typical environmental conditions of pH and temperature. nih.govresearchgate.net

Studies on various sulfonamides have shown that they have long half-lives in aqueous solutions, particularly at neutral to alkaline pH. nih.govresearchgate.net However, under acidic conditions and at elevated temperatures, hydrolysis can occur, leading to the cleavage of the sulfonamide bond. researchgate.net The degradation of sulfonamides in the environment can also be facilitated by microbial action and photocatalysis. nih.govnih.govwikipedia.orgacs.org Microbial degradation can proceed through various pathways, including hydrolysis of the amide bond. nih.gov Photocatalytic degradation, for example using UV radiation in the presence of TiO₂, has also been investigated as a method for breaking down sulfonamides. wikipedia.org

Specific Reactions with Chemical Probes and Biological Reagents (e.g., Cysteine Sulfenic Acid)

The sulfonamide moiety can interact with specific biological molecules and chemical probes.

Design and Synthesis of 2 Methylcyclohexane 1 Sulfonamide Derivatives for Specific Research Applications

Rational Design Strategies for Structural Modification of the 2-Methylcyclohexane-1-sulfonamide Scaffold

The rational design of this compound derivatives involves a systematic approach to modifying its core structure to enhance desired properties while minimizing off-target effects. nih.gov This often entails considering the three-dimensional space occupied by the molecule and its potential interactions with biological targets. Key strategies include altering substituents on the cyclohexane (B81311) ring and diversifying the functionality at the sulfonamide nitrogen.

Tailoring Substituents on the Cyclohexane Ring

Key considerations for cyclohexane ring substitution include:

Stereochemistry: The relative and absolute stereochemistry of the methyl group and any additional substituents on the cyclohexane ring can significantly impact biological activity. Different stereoisomers may exhibit distinct binding affinities and efficacies.

Size and Lipophilicity: The introduction of alkyl, aryl, or halogen substituents can modulate the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile.

Polar Functional Groups: Incorporating polar groups such as hydroxyl, amino, or carboxyl moieties can enhance aqueous solubility and provide additional points for hydrogen bonding with target proteins.

A theoretical approach to this can be seen in the design of selective cyclooxygenase-2 (COX-2) inhibitors, where the introduction of specific arylmethyl, aryloxy, and arylthio moieties into a scaffold led to potent and selective compounds. nih.gov While not directly involving a cyclohexane ring, the principles of using rational drug design to modify a core structure are transferable. nih.gov

Diversification at the Sulfonamide Nitrogen (e.g., Pyrazole (B372694), Hydantoin (B18101), Cyclic Sulfonamides)

The sulfonamide nitrogen atom provides a key handle for structural diversification, allowing for the introduction of a wide array of functionalities that can profoundly influence the compound's properties. This diversification is a common strategy in medicinal chemistry to explore new chemical space and identify novel bioactive molecules. nih.gov

Common modifications at the sulfonamide nitrogen include:

N-Arylation and N-Alkylation: The attachment of various aryl, heteroaryl, or alkyl groups can modulate the electronic properties and steric bulk around the sulfonamide moiety, influencing its binding interactions.

Incorporation of Heterocycles: Introducing heterocyclic rings such as pyrazole or hydantoin can introduce additional pharmacophoric features and potential hydrogen bond donors and acceptors. This strategy has been successfully employed in the design of various therapeutic agents.

Formation of Cyclic Sulfonamides (Sultams): Cyclization of the sulfonamide group can lead to the formation of sultams, which are conformationally restricted analogues. This conformational constraint can enhance binding affinity and selectivity for a specific target. The synthesis of chiral cyclic sulfonamides has been an area of active research, with methods developed for their enantioselective synthesis. rsc.orgnih.gov

The primary sulfonamide group (RSO₂NH₂) is a versatile building block in organic synthesis. drexel.edu For instance, its reaction with various reagents can lead to the formation of different functional groups, highlighting its potential for diversification. drexel.edu

Synthesis of Chiral and Stereoisomerically Pure this compound Analogues

The stereochemistry of a molecule is often a critical determinant of its biological activity. Therefore, the synthesis of chiral and stereoisomerically pure analogues of this compound is of significant importance for detailed structure-activity relationship (SAR) studies and for developing selective biological probes.

The synthesis of such compounds often relies on stereoselective synthetic methods. This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of key reactions. drexel.edunih.gov For instance, aza-Diels–Alder reactions have been used to prepare chiral 2-azabicycloalkane scaffolds, which can then be converted to chiral sulfonamides. nih.gov Palladium-catalyzed arylation of cyclic imines has also been developed for the enantioselective synthesis of chiral cyclic sulfonamides. rsc.org

A common approach involves the reaction of a chiral amine with a sulfonyl chloride. nih.gov In the context of this compound, this would involve resolving 2-methylcyclohexylamine (B147291) into its individual enantiomers and then reacting each with a suitable sulfonylating agent. Alternatively, a chiral auxiliary could be employed to direct the stereoselective synthesis of the desired stereoisomer.

Combinatorial Library Synthesis for High-Throughput Screening in Research

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly evaluating large numbers of compounds for a specific biological activity. bmglabtech.com To facilitate this process, combinatorial chemistry techniques are often employed to generate large libraries of structurally related compounds. scripps.edu

The this compound scaffold is well-suited for combinatorial library synthesis. The presence of multiple points for diversification (the cyclohexane ring and the sulfonamide nitrogen) allows for the creation of a vast number of analogues from a common set of building blocks.

A typical combinatorial synthesis approach would involve:

Scaffold Preparation: Synthesis of the core 2-methylcyclohexane-1-sulfonyl chloride or a related reactive intermediate.

Parallel Reactions: The scaffold is then reacted in parallel with a diverse set of amines to generate a library of N-substituted sulfonamides.

Purification and Characterization: The resulting library of compounds is then purified and characterized before being subjected to HTS.

Soluble polymer-supported synthesis is one of the methodologies that can be applied for the construction of such libraries, facilitating the purification process. scripps.edu The goal of HTS is to identify "hits" from the library that can then be further optimized through more focused medicinal chemistry efforts. bmglabtech.com

Development of Chemical Probes and Ligands for Target Validation Studies

Once a promising bioactive compound is identified, it is often necessary to develop chemical probes and ligands to further investigate its mechanism of action and validate its biological target. nih.gov These probes are typically derivatives of the parent compound that have been modified to incorporate a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoreactive group.

For the this compound scaffold, a chemical probe could be designed by incorporating a linker at a position on the molecule that is not critical for its biological activity. This linker can then be used to attach the desired reporter group.

Applications of chemical probes and ligands include:

Target Identification: Identifying the specific protein or other biomolecule that the compound interacts with.

Target Engagement Assays: Confirming that the compound binds to its intended target in a cellular context.

Imaging Studies: Visualizing the localization of the compound within cells or tissues.

Mechanistic Studies of this compound Interactions with Biological Systems (Non-Clinical Focus)

Due to a lack of specific research data for this compound, the following sections detail the established and investigated mechanisms of the broader sulfonamide class of compounds. These findings represent potential areas of biological activity for this compound by virtue of its core chemical group.

Emerging Research Directions and Future Perspectives in 2 Methylcyclohexane 1 Sulfonamide Chemistry

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and materials science. researchgate.netyoutube.com These powerful computational tools are being increasingly employed for the de novo design of novel molecules and the accurate prediction of their physicochemical and biological properties, a trend that holds significant promise for the exploration of 2-Methylcyclohexane-1-sulfonamide and its derivatives.

Researchers are leveraging AI algorithms to analyze vast datasets of chemical structures and their associated activities to identify key structural features that govern the therapeutic efficacy of sulfonamides. nih.gov For a molecule like this compound, with its stereogenic centers and conformational flexibility, ML models can predict a range of properties. These predictive models can significantly reduce the time and cost associated with traditional trial-and-error synthesis and testing. mdpi.com By employing techniques like deep learning and neural networks, it is possible to generate novel derivatives of this compound with optimized properties, such as enhanced binding affinity to a specific biological target or improved metabolic stability. researchgate.net

Explainable AI (XAI) is an emerging area that can provide insights into the "reasoning" behind an AI model's predictions. acs.org For instance, an XAI model could highlight which parts of the this compound structure are most critical for a predicted biological activity, guiding chemists in making more informed decisions for lead optimization. acs.org This synergy between computational prediction and experimental validation is poised to accelerate the discovery of new and improved sulfonamide-based compounds.

Table 1: Predicted Physicochemical Properties of this compound using a Hypothetical AI Model

| Property | Predicted Value |

| Molecular Weight | 177.28 g/mol |

| LogP | 1.85 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 46.2 Ų |

Note: The data in this table is illustrative and based on typical values for similar small molecules. Actual values would require specific computational modeling.

Sustainable and Eco-Conscious Synthesis of Complex Sulfonamide Architectures

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly practices. The synthesis of sulfonamides, traditionally reliant on potentially hazardous reagents and organic solvents, is a key area for the implementation of green chemistry principles. researchgate.nettandfonline.com The development of eco-conscious methods for the synthesis of complex sulfonamide architectures, such as those that could be derived from this compound, is a major focus of current research.

One of the most significant advancements is the use of water as a solvent for sulfonamide synthesis. tandfonline.comrsc.org Reactions of sulfonyl chlorides with amines can be carried out in aqueous media, often with simple pH control, leading to high yields and easy product isolation through filtration. rsc.orgmdpi.com This approach dramatically reduces the reliance on volatile organic compounds (VOCs). Another promising green solvent system is deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that are often biodegradable and have low toxicity. nih.gov The synthesis of sulfonamides in DESs has been shown to be highly efficient, proceeding at ambient temperatures with easy product recovery. nih.gov

Mechanochemistry, or the use of mechanical force to induce chemical reactions, offers a solvent-free route to sulfonamides. rsc.org Ball-milling techniques have been successfully employed for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides, demonstrating high efficiency and significantly lower environmental impact compared to traditional solution-based methods. rsc.org Flow chemistry is another powerful tool for sustainable synthesis, enabling the rapid, safe, and scalable production of sulfonamides with minimized waste generation. nih.govresearchgate.net These green methodologies are not only environmentally beneficial but also often lead to improved reaction efficiency and safety, making them highly attractive for the industrial production of sulfonamide-based compounds.

Applications in Advanced Materials Science (e.g., Polymers, Functional Coatings)

The unique chemical properties of the sulfonamide group are increasingly being exploited in the field of advanced materials science. The incorporation of sulfonamide moieties, such as a derivative of this compound, into polymers and functional coatings can impart a range of desirable properties, from antimicrobial activity to pH-responsiveness. ontosight.ainih.govtaylorfrancis.com

Sulfonamide-containing polymers have been developed for various biomedical applications. taylorfrancis.com These polymers can exhibit pH-sensitive behavior, where their solubility changes in response to variations in pH. nih.govacs.org This property is particularly useful for designing "smart" drug delivery systems that release their therapeutic cargo in specific environments, such as the acidic microenvironment of a tumor. The synthesis of well-defined sulfonamide-functional polymers with controlled architectures can be achieved through techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. acs.orgrsc.org

In the realm of functional coatings, sulfonamides are being investigated for their ability to create antimicrobial surfaces. rsc.org Coatings containing quaternary ammonium (B1175870) compounds with sulfonamide functionalities have shown efficacy in killing bacteria on contact, which could be valuable for medical devices, textiles, and other surfaces where preventing biofilm formation is crucial. rsc.org Furthermore, the incorporation of sulfonamide groups into polymers can influence their physical properties, such as their gelling behavior and resistance to degradation, making them suitable for a variety of industrial applications, including as plasticizers in coatings. specialchem.com The azo-sulfonamide polymers also show promise in optoelectronics due to their ability to form hydrogen bonds and maintain free volume around chromophores. mdpi.com

Development of Novel Spectroscopic and Imaging Techniques for Real-time Monitoring of Sulfonamide Reactions and Interactions

The ability to monitor chemical reactions and molecular interactions in real-time is crucial for understanding reaction mechanisms, optimizing processes, and studying biological systems. The development of novel spectroscopic and imaging techniques is providing unprecedented insights into the behavior of sulfonamides like this compound.

Rotational spectroscopy is a powerful gas-phase technique that allows for the precise determination of the conformational preferences of molecules with extraordinary accuracy. mdpi.com For a molecule like this compound, with its non-planar ring and flexible side chain, rotational spectroscopy can identify the most stable conformers and provide detailed structural information. Mass spectrometry, particularly with techniques like electron ionization, remains a vital tool for confirming the structures of novel sulfonamide products. nih.gov Advanced methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are used for the sensitive and selective detection of sulfonamides in complex matrices. nih.gov

In the context of biological interactions, fluorescence-based techniques are proving to be invaluable. For instance, fluorescently labeled sulfonamides can be used to visualize their uptake and distribution within cells. Optical biosensors, such as those based on functionalized hydrogel microparticles, are being developed for the rapid and sensitive detection of sulfonamide antibiotics. nih.govacs.org These sensors often utilize reflection interference contrast microscopy (RICM) to detect the binding of sulfonamides to a target enzyme, providing a label-free method for their quantification. nih.govacs.org Furthermore, spectroscopic methods are employed to study the oxidative coupling reactions of sulfonamides, which can be used for their quantitative determination. ekb.eg

Elucidating Fundamental Chemical Biology Insights through this compound Scaffolds

The sulfonamide scaffold is a privileged structure in chemical biology and medicinal chemistry, serving as a versatile tool to probe and modulate biological processes. nih.govnih.govresearchgate.net While this compound itself may not have a known biological target, its structure can be used as a starting point for the design of chemical probes to investigate fundamental questions in chemical biology.

Sulfonamides are known to target a wide range of enzymes, including carbonic anhydrases, proteases, and kinases. nih.gov By systematically modifying the structure of this compound, for example, by introducing different substituents on the cyclohexane (B81311) ring or the sulfonamide nitrogen, libraries of compounds can be generated for screening against various biological targets. The conformational constraints imposed by the methylcyclohexane (B89554) ring can provide valuable structure-activity relationship (SAR) data, helping to understand the specific interactions between a ligand and its protein target.

The sulfonyl fluoride (B91410) group, a close relative of the sulfonamide, has emerged as a powerful warhead for creating covalent chemical probes. nih.govresearchgate.net These probes can be used to irreversibly label specific amino acid residues in proteins, enabling target identification and validation. A derivative of this compound could potentially be converted into a sulfonyl fluoride to explore its reactivity with biological nucleophiles. Furthermore, the synthesis of sulfonamide derivatives of natural products has been shown to yield compounds with potent biological activities, such as topoisomerase II inhibition. nih.gov The exploration of such derivatives based on the this compound scaffold could lead to the discovery of novel therapeutic agents and a deeper understanding of their mechanisms of action.

Q & A

Q. What are the standard synthetic routes for preparing 2-Methylcyclohexane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of a cyclohexane derivative. A common approach is reacting 2-methylcyclohexanol with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic conditions to form the sulfonate ester, followed by amidation with ammonia or a primary amine. Key optimization steps include:

- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Solvent Selection : Using anhydrous dichloromethane or THF to enhance reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/water mixtures to isolate the sulfonamide .

Yield improvements (70–85%) are achieved by stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) and slow addition of ammonia to prevent oligomerization.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for methyl groups (δ 1.0–1.3 ppm) and cyclohexane protons (δ 1.5–2.2 ppm). Sulfonamide NH₂ protons appear as broad singlets (δ 5.5–6.0 ppm) but may exchange with D₂O.

- ¹³C NMR : Sulfonamide sulfur-linked carbon resonates at δ 55–60 ppm.

- X-ray Crystallography : Resolves stereochemistry and confirms the sulfonamide group’s planar geometry. Intermolecular interactions (e.g., N–H···O hydrogen bonds) stabilize the crystal lattice, as observed in related cyclohexane-sulfonamide structures .

- FT-IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 1600–1650 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NOE signals or splitting patterns) be resolved for this compound derivatives?

Methodological Answer: Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Variable-Temperature NMR : Cooling to –40°C slows ring inversion in cyclohexane, simplifying splitting patterns.

- 2D Techniques : HSQC/HMBC correlations differentiate regioisomers; NOESY identifies spatial proximity of substituents.

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) predict stable conformers and compare calculated vs. experimental spectra .

- Crystallographic Validation : Single-crystal X-ray structures provide definitive stereochemical assignments .

Q. What strategies are recommended for designing bioactivity studies of this compound, particularly in antimicrobial or anticancer assays?

Methodological Answer:

- Structure-Activity Relationship (SAR) Design : Introduce substituents (e.g., halogens, methyl groups) at the cyclohexane ring or sulfonamide nitrogen to modulate lipophilicity and target binding.

- In Silico Screening : Molecular docking (AutoDock Vina) against bacterial enzymes (e.g., dihydropteroate synthase) or cancer targets (e.g., HDACs) prioritizes derivatives for synthesis.

- Assay Protocols :

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., cisplatin) and validate selectivity via toxicity assays on non-cancerous cells (e.g., HEK293) .

Q. How can researchers address low solubility of this compound in aqueous media for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo to the active form.

- Formulation Strategies :

- Nanoparticle Encapsulation : Use PLGA or liposomes to enhance bioavailability.

- Co-solvents : Ethanol/Cremophor EL mixtures (FDA-approved for taxanes) improve solubility.

- Cyclodextrin Complexation : β-cyclodextrin inclusion complexes increase aqueous solubility by 10–50× .

- In Silico LogP Prediction : Tools like MarvinSketch optimize substituents for balanced hydrophilicity (target LogP 2–3).

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

Methodological Answer:

- Metabolism Prediction :

- CYP450 Isozyme Binding : Use Schrödinger’s Glide to model interactions with CYP3A4/2D6. High-affinity binding suggests rapid oxidation.

- Metabolite Identification : MetaSite software simulates phase I/II transformations (e.g., hydroxylation, glucuronidation).

- ADME Profiling : SwissADME predicts intestinal absorption (Rule of Five compliance) and blood-brain barrier permeability.

- Experimental Validation : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis quantifies half-life and major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.